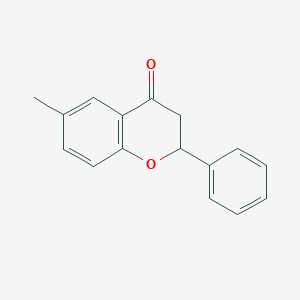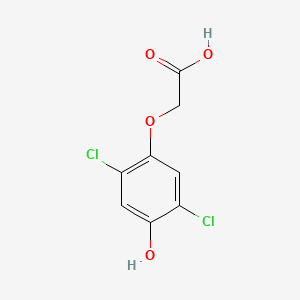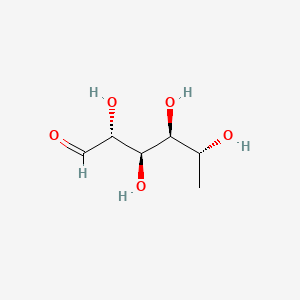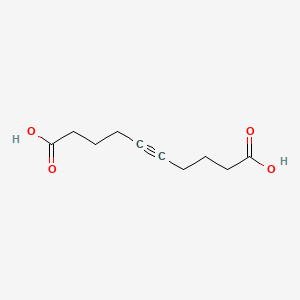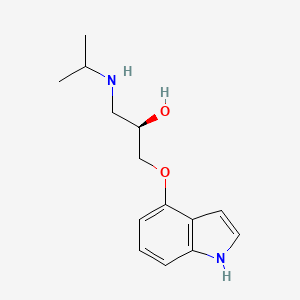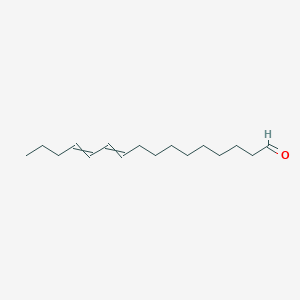![molecular formula C12H12N2O2 B1209139 (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 138865-23-3](/img/structure/B1209139.png)
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Vue d'ensemble
Description
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as part of a research program to develop novel analgesics and anti-inflammatory agents. Since then, CP-47,497 has been the subject of numerous scientific studies exploring its chemical properties, synthesis methods, mechanisms of action, and potential medical applications.
Applications De Recherche Scientifique
Anxiolytic Agents
One significant application of pyrrolo[2,1-c][1,4]benzodiazepine derivatives includes their use as anxiolytic agents. Studies have identified these compounds for potential evaluation in clinical trials focused on anxiety treatment, with attention to their metabolism in laboratory animals, indicating rapid hydroxylation at specific positions (Wright, Brabander, Greenblatt, Day, & Hardy, 1978)(Wright et al., 1978).
Antipsychotic and Anxiolytic Properties
Further research in this domain includes the development of antipsychotic and anxiolytic agents. A study synthesizing N-aminoalkyl derivatives of (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-(10H, 11aH)-dione revealed a very low affinity for the 5-HT1A receptor, indicating potential for the treatment of psychiatric disorders (Kossakowski, Zawadowski, & Turło, 1997)(Kossakowski et al., 1997).
Anticonvulsant Activity and Cytotoxicity
The compound's utility extends to anticonvulsant activity. In a study, the formation of a fluorinated ionic salt of the compound demonstrated minimal toxicity and potential for improving anticonvulsant activity (Natchimuthu, Ravi, Ramalingam, & Renuga, 2020)(Natchimuthu et al., 2020).
Potential Antitubercular Activity
Pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones have been synthesized for potential application in treating tuberculosis. A study involved synthesizing a library of these compounds and evaluating their in vitro activity against Mycobacterium tuberculosis (Kamal, Reddy, Devaiah, Shankaraiah, Reddy, & Raghavan, 2007)(Kamal et al., 2007).
Marine-Derived Applications
Compounds derived from marine sources, such as endophytic fungi, have been studied for their biological activities. For example, a study on Aspergillus ochraceus derived from marine brown alga identified a compound structurally related to (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione with significant radical-scavenging activity (Cui, Li, Li, Sun, Gao, & Wang, 2009)(Cui et al., 2009).
Solid-Phase Synthesis and Chemical Properties
The solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones has been explored, offering insights into the compound's synthesis and chemical properties (Kamal, Reddy, & Raghavan, 2001)(Kamal et al., 2001).
Mécanisme D'action
Target of Action
Cycloanthranilylproline, also known as Fuligocandin B (FCB), primarily targets tumor necrosis factor (TNF)–related apoptosis-inducing ligand (TRAIL) . TRAIL is a member of the TNF superfamily that selectively induces apoptosis in various cancer cells with little toxicity toward normal cells .
Mode of Action
Cycloanthranilylproline enhances the sensitivity to TRAIL in leukemia cells by increasing the expression of cyclooxygenase-2 (COX-2) and 15-deoxy-Δ 12,14 prostaglandin J 2 (15d-PGJ 2) . This unique mechanism highlights the fact that 15d-PGJ 2 directly enhances sensitivity to TRAIL by inhibiting multiple antiapoptotic factors .
Biochemical Pathways
The compound acts through the extrinsic apoptotic pathway . Once bound to death receptors, TRAIL forms a death-inducing signaling complex, resulting in the proteolytic activation of caspase-8 and, consequently, the activation of effector caspases . Cycloanthranilylproline increases the production of 15d-PGJ 2, an endogenous PPARγ ligand, through activation of COX-2 .
Pharmacokinetics
The compound’s ability to sensitize trail-resistant cells to trail suggests that it may have good bioavailability and can effectively reach its target cells .
Result of Action
More importantly, similar effects were observed in other leukemia cell lines irrespective of their origin .
Action Environment
The compound’s effectiveness in different leukemia cell lines suggests that it may be robust to variations in the cellular environment .
Propriétés
IUPAC Name |
(6aS)-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNEEHQIDLPLQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347283 | |
| Record name | Cycloanthranilylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18877-34-4, 138865-23-3 | |
| Record name | (11aS)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18877-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloanthranilylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


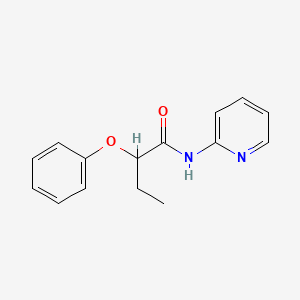
![N-(3,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1209061.png)
![2-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1209062.png)

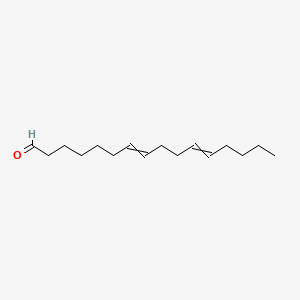
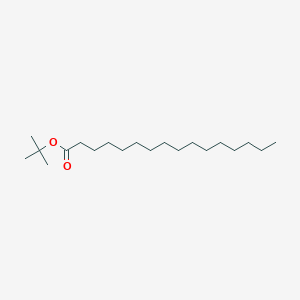
![1-Azabicyclo[2.2.2]octan-2-one](/img/structure/B1209070.png)
